![molecular formula C14H13N3O6 B2381852 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione CAS No. 331726-35-3](/img/no-structure.png)

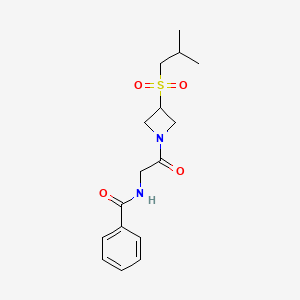

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

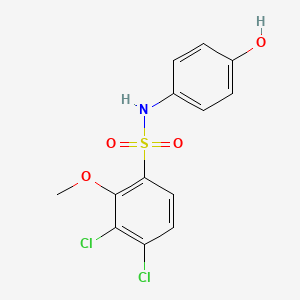

The compound “6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis of several important biomolecules, including uracil, thymine, and cytosine, which are components of nucleic acids .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a planar pyrimidine ring system, with the various substituents (the ethenyl group and the dimethoxyphenyl group) extending from the ring. The presence of the nitro group and the dimethoxyphenyl group could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .科学的研究の応用

Synthesis and NO-Generating Property

A study by Sako et al. (1998) discusses the synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides through the oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones. This process, which uses iodosylbenzene diacetate as an oxidant, results in compounds that can generate nitric oxide (NO) and NO-related species in the presence of thiols under physiological conditions. This finding is significant for understanding the chemical behavior and potential biological applications of these compounds (Sako, Oda, Ohara, Hirota, & Maki, 1998).

Heterocyclic Compound Synthesis

Hirota et al. (1990) detail the synthesis of several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, showcasing the versatility of pyrimidine diones in synthesizing diverse heterocyclic compounds. The study illustrates various electrophilic substitution reactions, such as Vilsmeier-Haack reaction, bromination, and nitration, to achieve different 6-substituted derivatives, highlighting the reactivity and utility of these compounds in synthesizing complex heterocycles (Hirota, Shirahashi, Senda, & Yogo, 1990).

作用機序

将来の方向性

特性

CAS番号 |

331726-35-3 |

|---|---|

分子式 |

C14H13N3O6 |

分子量 |

319.273 |

IUPAC名 |

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+ |

InChIキー |

PKSLOHMKDSSQHQ-HWKANZROSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2381769.png)

![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)

![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)

![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2381777.png)

![2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2381780.png)

![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2381788.png)